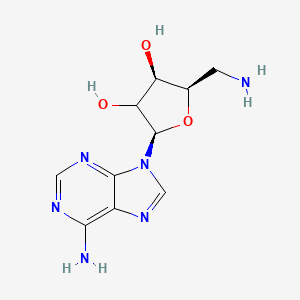
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is a complex organic compound that features a unique structure combining elements of dibenzofuran and chromen. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both dibenzofuran and chromen moieties in its structure suggests that it may exhibit interesting biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol typically involves the formation of the dibenzofuran and chromen rings followed by their coupling. One common method involves the cyclization of diarylether derivatives to form the dibenzofuran nucleus . This can be achieved through palladium or copper-catalyzed C-H activation followed by cyclization of 2-arylphenols . The chromen ring can be synthesized through various methods, including the cyclization of phenol derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of microwave-assisted synthesis (MWI) has been reported to improve the efficiency of such reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is not fully understood. it is likely that the compound interacts with various molecular targets and pathways due to its complex structure. The dibenzofuran moiety may interact with enzymes and receptors, while the chromen ring could be involved in redox reactions and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: A simpler compound with a similar dibenzofuran nucleus.
Chromone: A compound with a similar chromen ring structure.
Benzofuran: Another related compound with a fused benzene and furan ring.
Uniqueness
4-Dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol is unique due to the combination of the dibenzofuran and chromen moieties in its structure. This dual functionality may confer unique chemical and biological properties that are not present in simpler compounds like dibenzofuran or chromone .
Eigenschaften
Molekularformel |
C24H20O4 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
4-dibenzofuran-4-yl-7-methoxy-2,2-dimethylchromen-8-ol |
InChI |
InChI=1S/C24H20O4/c1-24(2)13-18(17-11-12-20(26-3)21(25)23(17)28-24)16-9-6-8-15-14-7-4-5-10-19(14)27-22(15)16/h4-13,25H,1-3H3 |
InChI-Schlüssel |
KTOKBPBESWDZHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C2=C(O1)C(=C(C=C2)OC)O)C3=CC=CC4=C3OC5=CC=CC=C45)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


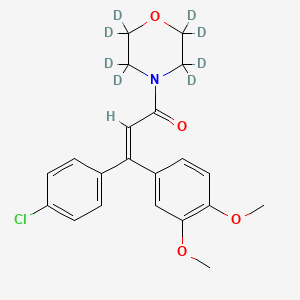
![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
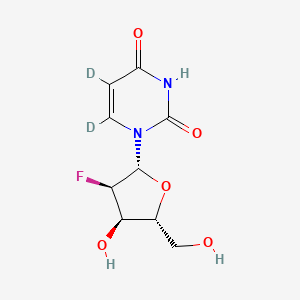
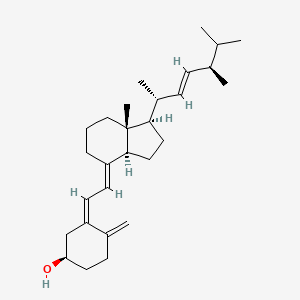
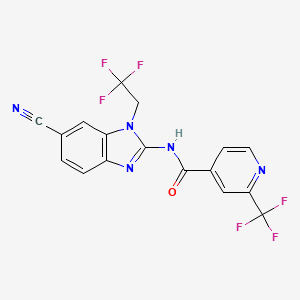
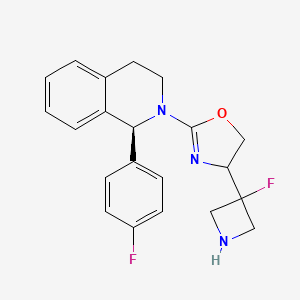


![3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B15139057.png)
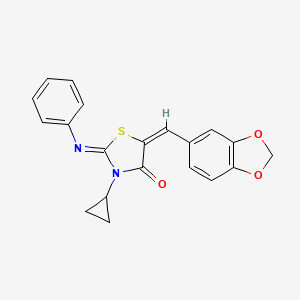
![(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B15139074.png)
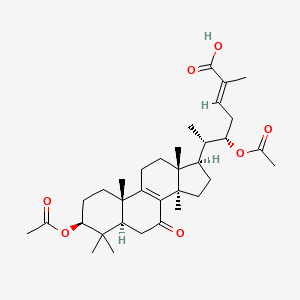
![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)
